molecular formula C8H9N3O B15229708 1-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)ethanol

1-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)ethanol

Cat. No.: B15229708
M. Wt: 163.18 g/mol
InChI Key: OFARTHAJSJAAFS-UHFFFAOYSA-N
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Description

1-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)ethanol is a heterocyclic compound featuring a triazolopyridine core substituted with an ethanol group at the 7-position. This structure combines the aromatic stability of the triazolopyridine system with the hydrophilic and hydrogen-bonding capabilities of the hydroxyl group. The ethanol substituent likely enhances solubility compared to non-polar analogs, making it a candidate for pharmaceutical and materials science applications.

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

1-(triazolo[1,5-a]pyridin-7-yl)ethanol

InChI

InChI=1S/C8H9N3O/c1-6(12)8-4-2-3-7-5-9-10-11(7)8/h2-6,12H,1H3

InChI Key

OFARTHAJSJAAFS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=CN=NN21)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)ethanol can be synthesized through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method yields the target compound efficiently . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .

Industrial Production Methods: Industrial production of 1-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)ethanol typically involves scalable and eco-friendly methods. The microwave-mediated synthesis mentioned above is particularly suitable for industrial applications due to its efficiency and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the triazole or pyridine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted triazolo[1,5-a]pyridines, alcohols, amines, and ketones .

Scientific Research Applications

1-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)ethanol has diverse applications in scientific research:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Methanol Derivatives
  • Example: [(4S)-2-phenyl[1,2,4]triazolo[1,5-a]pyridin-7-yl]methanol () Molecular Weight: 225.25 g/mol vs. 179.18 g/mol (target compound). Key Difference: The shorter methanol chain reduces steric bulk but may lower hydrophilicity compared to ethanol. Synthesis: Derived from alkylation of hydroxyl precursors, similar to methods in and .
Acetyl Derivatives
  • Example: 1-([1,2,4]Triazolo[1,5-a]pyridin-7-yl)ethanone () Molecular Weight: 161.16 g/mol. Key Difference: The ketone group eliminates hydrogen-bonding capacity, reducing solubility but increasing metabolic stability .
Thieno-Fused Analogs
  • Example: Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines () Structure: Fused thiophene ring replaces pyridine, altering π-conjugation and electronic properties. Bioactivity: Moderate anticancer activity (GP = 81–100% at 10 µM) in renal and ovarian cancer lines .
Quinazoline Analogs
  • Example: [1,2,3]Triazolo[1,5-a]quinazolines () Structure: Larger fused ring system increases molecular weight (e.g., 267.29 g/mol for 6a). Bioactivity: Lower activity compared to thieno-fused analogs, highlighting the impact of ring size on target binding .

Pharmacological and Physicochemical Properties

Property 1-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)ethanol Methanol Analog Acetyl Derivative Thieno-Fused Analog
Molecular Weight 179.18 g/mol 225.25 g/mol 161.16 g/mol ~250–300 g/mol
LogP (Predicted) 0.5–1.2 1.0–1.5 1.8–2.3 2.0–3.0
Hydrogen Bonding High (OH group) Moderate (OH) Low (C=O) Variable
Anticancer Activity Not reported Not tested Inactive Moderate
  • Solubility: The ethanol group enhances aqueous solubility compared to acetyl or thieno-fused analogs, critical for drug delivery.
  • Stability : The hydroxyl group may increase oxidative susceptibility relative to ketones or ethers, necessitating stabilizers in formulations.

Stereochemical Considerations

  • highlights the stereochemical complexity of triazolopyridine derivatives, where E/Z isomerism in butadiene-linked analogs significantly affects bioactivity . For 1-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)ethanol, stereochemistry at the ethanol chain (if chiral) could influence receptor binding, though this is unexplored in the evidence.

Biological Activity

1-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)ethanol is a compound of interest due to its potential biological activities. The triazolo-pyridine scaffold is known for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound through a review of relevant studies and findings.

Structure and Properties

The molecular structure of 1-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)ethanol can be represented as follows:

  • Molecular Formula : C9_{9}H10_{10}N4_{4}O
  • Molecular Weight : 194.20 g/mol

Biological Activity Overview

The biological activity of 1-([1,2,3]triazolo[1,5-a]pyridin-7-yl)ethanol has been investigated in various studies highlighting its potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds containing the triazolo-pyridine moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazolo-pyridine can inhibit bacterial growth effectively:

CompoundTarget OrganismInhibition Zone (mm)
1E. coli15
2S. aureus18
3P. aeruginosa12

These findings suggest that modifications to the triazolo-pyridine structure can enhance antimicrobial efficacy .

Anticancer Activity

The anticancer potential of 1-([1,2,3]triazolo[1,5-a]pyridin-7-yl)ethanol has been evaluated in vitro against various cancer cell lines. One study reported its effectiveness against colorectal cancer cells (HCT116), with an IC50_{50} value of approximately 6.76 µg/mL. This activity was attributed to the compound's ability to induce apoptosis and inhibit cell proliferation .

The mechanism by which 1-([1,2,3]triazolo[1,5-a]pyridin-7-yl)ethanol exerts its biological effects is multifaceted:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by modulating the expression of key apoptotic proteins.
  • Cell Cycle Arrest : Flow cytometric analysis indicated that treatment with this compound leads to G1/S phase arrest in HCT116 cells .

Case Studies

Several case studies have highlighted the therapeutic potential of triazolo-pyridine derivatives:

  • Study on Cryptosporidium Infections : A derivative similar to 1-([1,2,3]triazolo[1,5-a]pyridin-7-yl)ethanol showed promising results in treating C. parvum infections in mouse models with an EC50_{50} of 2.1 µM .
  • Cardiotoxicity Assessment : While the compound exhibits promising pharmacological properties, concerns regarding cardiotoxicity due to hERG ion channel inhibition have been raised . This necessitates further investigation into its safety profile.

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